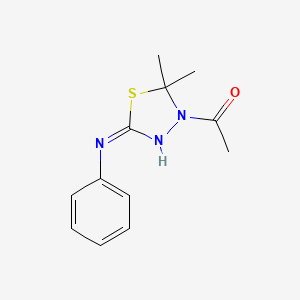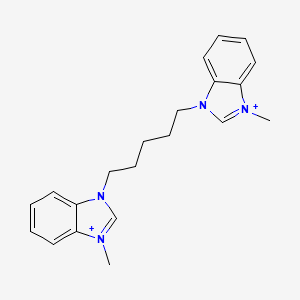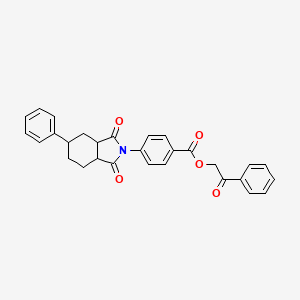![molecular formula C20H19ClN2O6 B12471163 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471163.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, an oxoethyl linkage, and a carbamoyl butanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrophenyl isocyanate, which is then reacted with 3-methylphenyl carbamate under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 4-amino-3-nitrophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl butanoate moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrophenyl isocyanate: Shares the nitrophenyl and chloro groups but lacks the oxoethyl and carbamoyl butanoate moieties.
4-Nitrophenyl chloroformate: Contains the nitrophenyl group but differs in its functional groups and overall structure.
Propriétés
Formule moléculaire |
C20H19ClN2O6 |
|---|---|
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H19ClN2O6/c1-13-4-2-5-15(10-13)22-19(25)6-3-7-20(26)29-12-18(24)14-8-9-16(21)17(11-14)23(27)28/h2,4-5,8-11H,3,6-7,12H2,1H3,(H,22,25) |
Clé InChI |
DXWMJVMZZFPVAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2-(propan-2-yl)phenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12471084.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)
![N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12471115.png)
![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)


![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)

![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
